molecular formula C7H16ClNO2 B13523400 (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride

(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride

Cat. No.: B13523400
M. Wt: 181.66 g/mol
InChI Key: KBDZLXKTKZCUAW-UHFFFAOYSA-N
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Description

(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride is a white crystalline material with the chemical formula C8H17NO2.HCl It is a tertiary amine with a morpholine ring and a hydroxyl group

Preparation Methods

The synthesis of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride typically involves the reaction of 2,2-dimethylmorpholine with formaldehyde and hydrogen chloride. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted morpholine derivatives.

Scientific Research Applications

(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:

    Morpholine: A simpler structure without the dimethyl and hydroxyl groups, used as a solvent and corrosion inhibitor.

    N-Methylmorpholine: Contains a methyl group instead of the dimethyl groups, used as a catalyst in organic synthesis.

    3-Hydroxymorpholine: Similar structure but lacks the dimethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of a morpholine ring, dimethyl groups, and a hydroxyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2,2-dimethylmorpholin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H

InChI Key

KBDZLXKTKZCUAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCCO1)CO)C.Cl

Origin of Product

United States

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